molecular formula C20H18N4O4S B6048719 METHYL 4-({(E)-2-[5-(2-ANILINO-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]HYDRAZONO}METHYL)BENZOATE

METHYL 4-({(E)-2-[5-(2-ANILINO-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]HYDRAZONO}METHYL)BENZOATE

Cat. No.: B6048719
M. Wt: 410.4 g/mol
InChI Key: NDOPSDFFHKCNTE-CIAFOILYSA-N
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Description

METHYL 4-({(E)-2-[5-(2-ANILINO-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]HYDRAZONO}METHYL)BENZOATE is a complex organic compound that features a thiazolidine ring, a benzoate ester, and an anilino group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-({(E)-2-[5-(2-ANILINO-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]HYDRAZONO}METHYL)BENZOATE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazolidine Ring: This can be achieved through the cyclization of a suitable precursor, such as a thioamide and a haloketone, under acidic or basic conditions.

    Hydrazone Formation: The thiazolidine intermediate can be reacted with a hydrazine derivative to form the hydrazone linkage.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-({(E)-2-[5-(2-ANILINO-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]HYDRAZONO}METHYL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the hydrazone linkage.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of METHYL 4-({(E)-2-[5-(2-ANILINO-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]HYDRAZONO}METHYL)BENZOATE would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs and affecting transcription and replication.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-({(E)-2-[5-(2-ANILINO-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]HYDRAZONO}METHYL)BENZOATE: can be compared to other thiazolidine derivatives, hydrazones, and benzoate esters.

    Thiazolidine Derivatives: Compounds with similar ring structures, such as thiazolidinediones, which are used in diabetes treatment.

    Hydrazones: Compounds with similar hydrazone linkages, often studied for their antimicrobial and anticancer properties.

    Benzoate Esters: Compounds with similar ester functionalities, used in various industrial applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

methyl 4-[(E)-[(E)-[5-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazinylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c1-28-19(27)14-9-7-13(8-10-14)12-21-24-20-23-18(26)16(29-20)11-17(25)22-15-5-3-2-4-6-15/h2-10,12,16H,11H2,1H3,(H,22,25)(H,23,24,26)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOPSDFFHKCNTE-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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